4-Formyl Antipyrine-d3 4-Formyl Antipyrine-d3
Brand Name: Vulcanchem
CAS No.: 1346603-54-0
VCID: VC0125488
InChI: InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O
Molecular Formula: C12H12N2O2
Molecular Weight: 219.258

4-Formyl Antipyrine-d3

CAS No.: 1346603-54-0

Cat. No.: VC0125488

Molecular Formula: C12H12N2O2

Molecular Weight: 219.258

* For research use only. Not for human or veterinary use.

4-Formyl Antipyrine-d3 - 1346603-54-0

CAS No. 1346603-54-0
Molecular Formula C12H12N2O2
Molecular Weight 219.258
IUPAC Name 3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3
Standard InChI Key QFYZFYDOEJZMDX-BMSJAHLVSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Chemical Structure and Properties

Structural Identification

4-Formyl Antipyrine-d3 is characterized by a pyrazole ring structure with specific functional groups. The compound features a phenyl group attached to one nitrogen atom of the pyrazole ring, while the other nitrogen contains a trideuteriomethyl group (CD3), which replaces the standard methyl group found in the non-deuterated version .

ParameterValue
CAS Number1346603-54-0
IUPAC Name3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde
Molecular FormulaC12H9D3N2O2
Molecular Weight219.254 g/mol
InChIInChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3
InChIKeyQFYZFYDOEJZMDX-BMSJAHLVSA-N
SMILES[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C

Physical and Chemical Properties

The physical and chemical properties of 4-Formyl Antipyrine-d3 are essential for understanding its behavior in various experimental conditions and applications .

PropertySpecification
Physical StateSolid
Purity≥95%
Recommended Storage-20°C
SolubilitySoluble in organic solvents like DMSO, methanol
StabilityEnhanced stability due to deuterium labeling

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs :

  • 2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde

  • Antipyraldehyde-d3

  • 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone

  • 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde

  • NSC 60408-d3

  • 4-Antipyrinecarboxaldehyde-d3

Synthesis and Production

Synthetic Routes

The synthesis of 4-Formyl Antipyrine-d3 involves the deuteration of the non-deuterated parent compound, 4-Formyl Antipyrine. This process utilizes deuterated reagents under carefully controlled conditions to ensure high purity and yield.

The general synthetic approach includes:

  • Starting with the parent compound 4-Formyl Antipyrine

  • Performing deuterium exchange reactions using deuterated reagents

  • Purification steps to achieve the desired level of isotopic purity

  • Quality control to ensure the correct positioning of deuterium atoms in the methyl group

Industrial Production

Industrial-scale production of 4-Formyl Antipyrine-d3 employs high-purity deuterated reagents and advanced reaction control systems to maintain consistent quality and yield. The production process is carefully monitored to ensure the deuterium incorporation occurs specifically at the methyl group position without affecting other functional groups within the molecule.

Quality control measures typically include:

  • NMR spectroscopy to confirm deuterium incorporation

  • Mass spectrometry to verify molecular weight

  • HPLC analysis to assess purity

  • Stability testing under various storage conditions

Applications in Research

Pharmacokinetic Studies

4-Formyl Antipyrine-d3 plays a crucial role in pharmacokinetic studies, particularly in investigating the metabolic pathways of antipyrine derivatives. The deuterium labeling allows researchers to track the compound's behavior in biological systems with high precision :

  • Enables accurate measurement of drug concentrations in biological samples

  • Facilitates the study of drug absorption, distribution, metabolism, and excretion

  • Provides insights into the bioavailability of antipyrine derivatives

  • Helps identify metabolic pathways and potential drug interactions

Analytical Chemistry Applications

In analytical chemistry, 4-Formyl Antipyrine-d3 serves as a reliable internal standard for quantitative analysis due to its stable isotope labeling :

  • Isotope-dilution mass spectrometry for precise quantification

  • Chromatographic analysis with mass spectrometric detection

  • Quality control in pharmaceutical formulations

  • Method development and validation for analytical procedures

Tracer Studies

The deuterium labeling in 4-Formyl Antipyrine-d3 makes it valuable for tracer studies in various scientific fields:

  • Metabolic pathway investigation

  • Reaction mechanism elucidation

  • Environmental fate studies

  • Biomedical research tracking compound distribution in tissues

Mechanism of Action

Tracer Functionality

4-Formyl Antipyrine-d3 functions primarily as a tracer molecule in biological systems. The presence of deuterium provides a distinct signal in spectroscopic analyses, enabling researchers to track the compound's behavior in various chemical and biological environments.

The mechanism involves:

  • Incorporation of the deuterated compound into the biological system

  • Tracking through mass spectrometry or other analytical techniques

  • Differentiation from endogenous compounds due to the mass shift

  • Quantification of metabolites and transformation products

Molecular Interactions

The formyl group in 4-Formyl Antipyrine-d3 allows interactions with different molecular targets, facilitating investigations into reaction mechanisms and metabolic pathways. These interactions may include:

  • Hydrogen bonding with protein residues

  • Electrostatic interactions with charged molecules

  • Potential redox reactions involving the formyl group

  • Metabolic transformations through various enzymatic pathways

Pharmacokinetics and Metabolism

Metabolic Pathways

Understanding the metabolic pathways of 4-Formyl Antipyrine-d3 is essential for its application in drug metabolism studies. The compound follows similar metabolic routes as its non-deuterated counterpart but with slight differences in reaction rates due to the kinetic isotope effect :

  • Oxidation of the formyl group

  • Hydroxylation of the phenyl ring

  • N-demethylation reactions

  • Conjugation reactions for elimination

Isotope Effects

The presence of deuterium atoms in 4-Formyl Antipyrine-d3 can lead to isotope effects that may alter certain chemical and biological properties compared to the non-deuterated compound:

  • Slower rate of C-D bond cleavage compared to C-H bonds

  • Potential changes in reaction mechanisms due to increased bond strength

  • Altered vibrational frequencies affecting molecular recognition

  • Modified physicochemical properties such as lipophilicity and solubility

Analytical Methods

Mass Spectrometry

Mass spectrometry is the primary analytical technique for detecting and quantifying 4-Formyl Antipyrine-d3 in various matrices:

  • LC-MS/MS methods for high sensitivity and selectivity

  • GC-MS for volatile derivatives

  • MALDI-TOF for specialized applications

  • Isotope ratio mass spectrometry for isotopic composition analysis

Spectroscopic Techniques

Various spectroscopic techniques are employed for the characterization and analysis of 4-Formyl Antipyrine-d3:

  • NMR spectroscopy for structural confirmation and deuterium content

  • IR spectroscopy for functional group identification

  • UV-Vis spectroscopy for quantitative analysis

  • Raman spectroscopy for additional structural information

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